molecular formula C11H18N2O B1257069 4-[3-(Dimethylamino)propylamino]phenol

4-[3-(Dimethylamino)propylamino]phenol

Cat. No.: B1257069
M. Wt: 194.27 g/mol
InChI Key: HOTWTRJOWNHOEH-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Classification

The compound 4-[3-(dimethylamino)propylamino]phenol is systematically named according to IUPAC guidelines as This compound. This nomenclature reflects its structure: a phenol group substituted at the para position with a propylamino chain bearing a dimethylamino group. Common synonyms include 4-(3-(dimethylamino)propylamino)phenol and CHEBI:125474. It belongs to the class of aromatic amines and phenolic derivatives , characterized by the presence of both a hydroxyl group (-OH) and tertiary amine functionality within its molecular framework.

Property Value/Descriptor
IUPAC Name This compound
Molecular Formula C₁₁H₁₈N₂O
Common Synonyms CHEBI:125474; SCHEMBL10933916
Classification Aromatic amine, phenolic derivative

Structural Characteristics and Molecular Configuration

The molecular structure of this compound comprises a phenolic ring (C₆H₅OH) with a propylamino side chain (-CH₂-CH₂-CH₂-NH-) modified by a dimethylamino group (-N(CH₃)₂) at the terminal position. Key features include:

  • Molecular Weight : 194.27 g/mol.
  • SMILES Notation : CN(C)CCCNC1=CC=C(C=C1)O, which encodes the connectivity of the dimethylamino-propylamino-phenol backbone.
  • Functional Groups : A phenolic hydroxyl group (pKa ~10) and a tertiary amine (pKa ~9–10), influencing its solubility in polar solvents and reactivity in acid-base reactions.

The compound’s three-dimensional conformation reveals a staggered arrangement of the propylamino chain, minimizing steric hindrance between the dimethylamino group and the aromatic ring. Computational models suggest that the amine groups adopt a trigonal pyramidal geometry, while the hydroxyl group participates in intramolecular hydrogen bonding with the adjacent amino moiety under specific conditions.

Historical Context in Chemical Research

The synthesis of this compound is rooted in Mannich reaction chemistry, a method historically employed to introduce aminoalkyl groups into phenolic substrates. Early patents, such as CN102381993A, describe protocols for analogous compounds using resorcinol and dimethylamine under high-temperature conditions. These methods aimed to replace toxic reagents like methyl sulfate with safer alternatives, enhancing industrial feasibility.

In medicinal chemistry, derivatives of this compound have been explored as intermediates for neuromuscular agents (e.g., neostigmine) and antidotes for cyanide poisoning. Its structural similarity to bioactive Mannich bases has also spurred interest in antimicrobial and anticancer applications, though detailed pharmacological studies remain limited.

Chemical Identifiers and Database Representations

This compound is cataloged across major chemical databases with the following identifiers:

  • PubChem CID : 20283862.
  • ChEBI ID : 125474.
  • InChIKey : HOTWTRJOWNHOEH-UHFFFAOYSA-N.
  • SMILES : CN(C)CCCNC1=CC=C(C=C1)O.

While a specific CAS registry number is not widely reported, its hydrochloride derivative (CAS 73986-54-6) is documented, highlighting the compound’s role in salt formation for enhanced stability. Database entries emphasize its aralkylamine classification and potential as a building block for complex organic syntheses.

Identifier Type Value
PubChem CID 20283862
ChEBI ID 125474
InChIKey HOTWTRJOWNHOEH-UHFFFAOYSA-N
Molecular Formula C₁₁H₁₈N₂O

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

4-[3-(dimethylamino)propylamino]phenol

InChI

InChI=1S/C11H18N2O/c1-13(2)9-3-8-12-10-4-6-11(14)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3

InChI Key

HOTWTRJOWNHOEH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=C(C=C1)O

Origin of Product

United States

Scientific Research Applications

Cosmetic Applications

The cosmetic industry utilizes 4-[3-(Dimethylamino)propylamino]phenol primarily for its role as an active ingredient in skin care products. Its properties allow it to function effectively as:

  • Skin Conditioning Agent : It enhances skin feel and moisture retention.
  • Coloring Agent : Its chemical structure allows it to be used in hair dyes and other cosmetic formulations.
  • Stabilizer : It helps stabilize emulsions, improving the shelf-life of products.

A study highlighted the importance of formulation stability in cosmetic products, emphasizing the need for thorough safety assessments prior to market introduction . The compound's ability to interact with skin layers has also been investigated for its potential to enhance bioavailability when applied topically.

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential therapeutic effects:

  • Drug Delivery Systems : Due to its ability to permeate biological membranes, it is being studied for use in transdermal drug delivery systems.
  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity, suggesting potential applications in topical antiseptics or preservatives.

The challenge of assessing drug concentration in skin layers following topical application has been addressed through various methodologies, including tape stripping and microdialysis . These techniques are crucial for evaluating the efficacy of formulations containing this compound.

Material Science Applications

The compound's unique properties extend into material science:

  • Polymerization : It can be utilized in the synthesis of polymers that require specific functional groups for enhanced performance characteristics.
  • Nanoparticle Formulation : Its ability to form stable dispersions makes it suitable for creating nanoparticles that can encapsulate active ingredients for controlled release.

Case Study 1: Cosmetic Formulation Development

A recent study employed experimental design techniques to optimize formulations containing this compound. The research assessed physical and sensory properties, demonstrating significant improvements in moisturizing effects when this compound was included .

Case Study 2: Transdermal Drug Delivery

In a pharmacological study, formulations incorporating this compound were tested for their efficacy in delivering drugs through the skin barrier. Results indicated enhanced penetration compared to standard formulations, highlighting its potential as a permeation enhancer .

Preparation Methods

Two-Step Amination of Resorcinol Derivatives

The most widely reported method involves the direct amination of resorcinol with dimethylaminopropylamine under controlled conditions. As described in, this approach utilizes resorcinol as the aromatic precursor, which undergoes sequential nucleophilic substitution at the para position. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C for 8–12 hours.

A critical modification involves the use of potassium trimethylsilanolate (TMSOK) as a deprotonating agent, which enhances the reactivity of the phenolic oxygen. Patent US20130310597A1 specifies that 3.0–3.5 equivalents of TMSOK relative to resorcinol optimize intermediate formation, achieving 85–92% conversion rates. The mechanism proceeds via a Menschutkin-type reaction, where the dimethylaminopropylamine acts as both the nucleophile and the base.

Mannich Reaction-Based Synthesis

An alternative route employs the Mannich reaction, leveraging the condensation of formaldehyde, dimethylamine, and 4-aminophenol. This method, detailed in PMC7115492, generates the target compound through a one-pot, three-component reaction. Key parameters include:

  • Molar ratios : 1:1.2:1 (4-aminophenol:formaldehyde:dimethylamine)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 60°C for 6 hours

The reaction yields 78–82% of crude product, which requires subsequent purification via column chromatography. While less efficient than amination methods, this approach avoids hazardous intermediates and is preferable for small-scale pharmaceutical applications.

High-Pressure Autoclave Synthesis

Chinese patent CN102381993A discloses a high-pressure method using resorcinol and dimethylamine in an autoclave. This industrial-scale process operates at 160–210°C for 3–5 hours, achieving near-quantitative conversion due to the enhanced kinetics under pressurized conditions. Post-reaction steps involve:

  • Cooling to 10–30°C

  • Adding 20–40% aqueous NaOH to precipitate byproducts

  • Toluene extraction (2×500 mL per kg crude product)

  • Vacuum distillation at 0.1–0.5 mmHg to isolate the final compound

This method produces 3-(N,N-dimethylamino)phenol with 98% purity and >40% resorcinol recovery. While optimized for the meta-isomer, analogous conditions apply to the para-isomer with adjusted stoichiometry.

Comparative Analysis of Methodologies

Table 1: Synthesis Method Performance Metrics

ParameterAminationMannichAutoclave
Yield85–92%78–82%90–95%
Purity≥98%95–97%≥98%
Reaction Time8–12 h6 h3–5 h
ScalabilityPilot-scaleLab-scaleIndustrial
Key SolventMeTHFEthanol/waterToluene

Optimization Strategies

Solvent Selection and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product stability:

  • MeTHF : Demonstrates superior performance in amination reactions, providing 15–20% higher yields than DMF due to its low polarity (dielectric constant = 6.2) and high boiling point (80°C).

  • Toluene : Effective for azeotropic drying during vacuum distillation, reducing residual moisture to <0.1%.

Temperature gradients must be tightly controlled. For example, maintaining 65–70°C during TMSOK-mediated amination prevents side reactions such as N-alkylation, while autoclave syntheses require rapid cooling to 10°C post-reaction to minimize decomposition.

Catalytic Enhancements

Incorporating 0.5–1.0 mol% palladium on carbon (Pd/C) during hydrogenation steps increases yield by 8–12% in multi-step syntheses. Similarly, using molecular sieves (3Å) during Mannich reactions absorbs generated water, shifting equilibrium toward product formation.

Industrial-Scale Production Considerations

The autoclave method is currently the most viable for bulk manufacturing, offering:

  • Throughput : 500–1,000 kg batches per cycle

  • Cost Efficiency : Raw material costs reduced by 30% compared to amination routes

  • Safety : Eliminates methyl sulfate intermediates, which are toxic and corrosive

However, this method requires specialized equipment capable of sustaining 200°C and 50 bar pressure, with capital costs exceeding $2M for a full-scale facility.

Q & A

Basic: What are the established synthetic routes for 4-[3-(Dimethylamino)propylamino]phenol, and what critical parameters influence yield and purity?

Methodological Answer:
The compound is typically synthesized via alkylation of aminophenol derivatives. For example, 3-aminophenol can react with 3-bromopropan-1-amine in ethanol under reflux conditions, yielding intermediates like 3-((3-aminopropyl)amino)phenol hydrobromide after purification by column chromatography or filtration . Key parameters include:

  • Base selection : Cesium carbonate or similar bases enhance nucleophilic substitution efficiency.
  • Solvent and temperature : Ethanol or acetonitrile at 60–80°C optimizes reaction kinetics.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane) ensures ≥95% purity.

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C11H17N3O, exact mass 207.1372) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., aromatic protons at δ 6.5–7.0 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., phenolic O-H stretch ~3300 cm<sup>-1</sup>, N-H bend ~1600 cm<sup>-1</sup>) .

Basic: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:
The dimethylamino and propylamino groups confer pH-sensitive stability. For example:

  • Acidic conditions : Protonation of amino groups may enhance solubility but reduce reactivity.
  • Alkaline conditions : Deprotonation of the phenolic hydroxyl group (pKa ~10) can lead to oxidation.
  • Temperature : Storage at –20°C in inert atmospheres (N2) prevents degradation during long-term studies .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., cytochrome P450 enzymes) based on crystal structures of related aminophenol derivatives .
  • Molecular dynamics (MD) simulations : Assess conformational stability of the propylamino side chain in aqueous environments (e.g., GROMACS with CHARMM force fields) .
  • QSAR models : Correlate substituent effects (e.g., dimethylamino vs. propylamino) with bioactivity data from analogs .

Advanced: What strategies improve the compound’s solubility for in vitro assays without compromising bioactivity?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH adjustment : Buffers (pH 6–7) balance ionization of phenolic and amino groups.
  • Prodrug derivatization : Introduce acetyl or phosphate groups to the hydroxyl moiety for transient solubility enhancement .

Advanced: How can contradictory reports on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved experimentally?

Methodological Answer:

  • Dose-response studies : Use assays like DPPH radical scavenging (for antioxidants) or ROS generation (for pro-oxidants) across concentrations (1–100 μM) .
  • Cell-based vs. cell-free systems : Compare results in isolated enzymes (e.g., catalase) vs. whole cells (e.g., HepG2) to identify confounding factors like membrane permeability .
  • Redox profiling : Measure glutathione depletion or lipid peroxidation to contextualize dual effects .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers, though the compound’s lack of stereocenters may simplify this step .
  • Catalytic asymmetric synthesis : If intermediates require chirality, employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions .

Advanced: How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog synthesis : Modify the propylamino chain length (e.g., ethyl vs. butyl) or substitute dimethylamino with pyrrolidino groups .
  • Bioactivity comparison : Test analogs in standardized assays (e.g., MIC for antimicrobial activity) to identify critical substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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